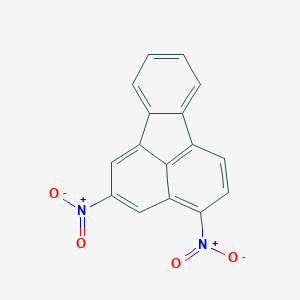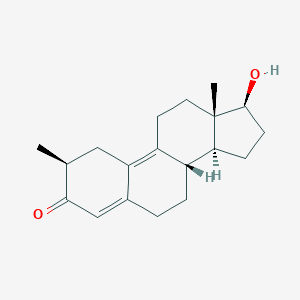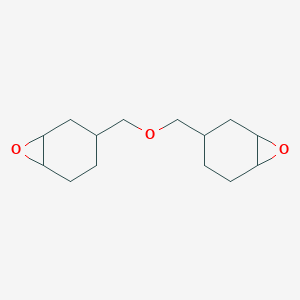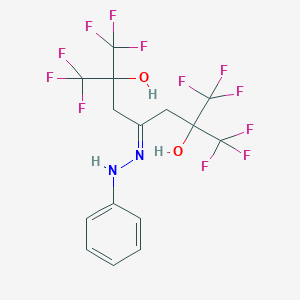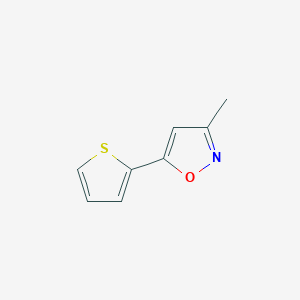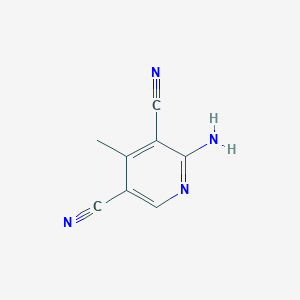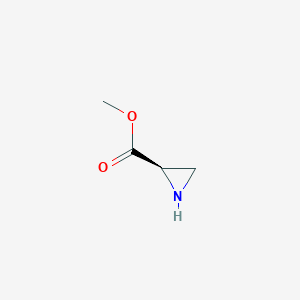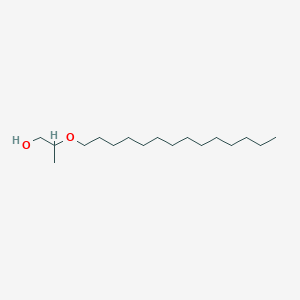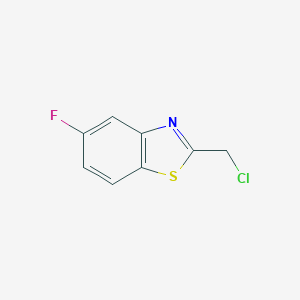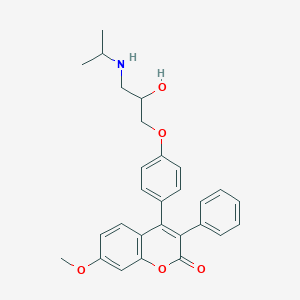
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound that belongs to the family of flavonoids. It is also known as naringenin-7-O-glucoside and is commonly found in citrus fruits, especially grapefruit. This compound has gained significant attention due to its various potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to regulate various signaling pathways that are involved in the development and progression of cancer.
Efectos Bioquímicos Y Fisiológicos
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and lipid profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- in lab experiments is its ability to act as a natural antioxidant and anti-inflammatory agent. However, one of the limitations is the availability of this compound in large quantities.
Direcciones Futuras
There are various future directions for the research on 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-. Some of the potential areas of research include the development of novel drug formulations using this compound, the study of its potential role in the prevention and treatment of neurological disorders, and the investigation of its mechanism of action in different disease conditions. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
In conclusion, 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound with various potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to explore its full potential and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- can be achieved through different methods. One of the commonly used methods is the enzymatic synthesis of naringin, which is then converted into naringenin-7-O-glucoside using glucosyltransferase enzymes. Another method involves the chemical synthesis of naringenin-7-O-glucoside using various chemical reagents.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential role in the prevention and treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders.
Propiedades
Número CAS |
111038-37-0 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- |
Fórmula molecular |
C28H29NO5 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C28H29NO5/c1-18(2)29-16-21(30)17-33-22-11-9-20(10-12-22)26-24-14-13-23(32-3)15-25(24)34-28(31)27(26)19-7-5-4-6-8-19/h4-15,18,21,29-30H,16-17H2,1-3H3 |
Clave InChI |
BLQSVYLPNWHPKH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O |
Sinónimos |
4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenyl -chromen-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



